2-(4-Cyclopropylphenyl)acetic acid
Overview
Description
2-(4-Cyclopropylphenyl)acetic acid is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)acetic acid typically involves the hydrolysis of ethyl 4-cyclopropylphenylacetate. The process begins with the preparation of ethyl 4-cyclopropylphenylacetate, which is then subjected to hydrolysis using aqueous lithium hydroxide in methanol at room temperature. The reaction mixture is stirred for 16 hours, followed by acidification with hydrochloric acid to precipitate the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrolysis reaction, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclopropylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclopropylphenyl ketone or cyclopropylbenzoic acid.
Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-Cyclopropylphenyl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylacetic acid: Lacks the phenyl ring, resulting in different chemical properties.
4-Cyclopropylbenzoic acid: Contains a carboxylic acid group directly attached to the phenyl ring, differing in structure and reactivity.
Uniqueness: 2-(4-Cyclopropylphenyl)acetic acid is unique due to the presence of both the cyclopropyl group and the phenyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(4-cyclopropylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40641-90-5 | |
Record name | 2-(4-cyclopropylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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